Oxabolone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路: オキサボロンの具体的な合成経路は広く文書化されていません。適切な前駆体から化学変換を用いて合成されます。

工業生産: オキサボロンの大規模工業生産方法に関する情報は、その用途が限られているため不足しています。

化学反応の分析

Key Chemical Reactions

Oxabolone undergoes three primary reaction types during metabolism:

Hydroxylation

-

The 17β-hydroxyl group undergoes oxidation to form 4-hydroxyestr-4-en-3,17-dione (M2) .

-

This reaction is catalyzed by hepatic enzymes, particularly cytochrome P450 isoforms .

Reduction

-

Reduction of the A-ring double bond (Δ4) produces 4-hydroxyestran-3,17-dione (M1) .

-

Sodium borohydride or enzymatic reductases facilitate this transformation .

Substitution

-

Epimerization at C17 generates 17-epi-oxabolone , detected in both murine and human liver microsome (HLM) studies .

-

Hydroxylation at uncharacterized positions yields metabolites like 3,4-dihydroxy-5-estran-17-one isomers .

Metabolic Pathways

As a prodrug (e.g., this compound cipionate), this compound is released via ester hydrolysis. Subsequent transformations include:

| Step | Reaction Type | Major Metabolite | Detection Method | Source |

|---|---|---|---|---|

| 1 | Hydrolysis | This compound | GC-MS, LC-HRMS | |

| 2 | Oxidation | M2 (17-keto) | Urinalysis, HLM | |

| 3 | Reduction | M1 (A-ring sat.) | GC-MS |

In Vivo vs. In Vitro Comparisons

-

Mouse Model : Dominant metabolites include M1, M2, and 17-epi-oxabolone, with trace hydroxylated derivatives (e.g., m/z 594) .

-

Human Liver Microsomes (HLM) :

Structural Elucidation

-

GC-MS Data :

Mechanistic Insights

-

Steric Effects : A-ring reduction is sterically favored due to planar Δ4 conformation .

-

Kinetic Control : Product distributions under irreversible conditions depend on activation barriers (ΔΔG‡) .

Analytical Challenges

-

Low-Abundance Metabolites : Hydroxylated derivatives (e.g., m/z 594) require high-resolution LC-HRMS for detection .

-

Isomer Differentiation : GC-MS struggles to resolve 3,4-dihydroxy-5-estran-17-one isomers without derivatization .

This synthesis of experimental data underscores this compound’s complex reactivity, emphasizing the need for advanced analytical techniques in doping control and pharmacokinetic studies.

科学的研究の応用

Chemistry and Metabolic Studies

Oxabolone cipionate serves as a reference compound in the study of anabolic-androgenic steroids (AAS) and their metabolic pathways. Its unique structure, characterized by a hydroxyl group at the C4 position, reduces androgenicity and inhibits aromatization, making it a valuable subject for chemical studies .

Biological Research

In biological research, this compound is investigated for its effects on muscle growth and development. It has potential therapeutic applications for muscle-wasting disorders such as cachexia and sarcopenia. Studies indicate that this compound can enhance protein synthesis, thus promoting muscle hypertrophy .

Medical Applications

This compound has been explored for its therapeutic potential in conditions requiring anabolic effects, including:

- Osteoporosis: The compound may help in increasing bone density.

- Severe Weight Loss: It is considered for patients with significant weight loss due to chronic illnesses .

Doping Control

In the sports industry, this compound is utilized in doping control research to detect illicit use among athletes. Its metabolic profile is crucial for developing reliable testing methods to identify steroid abuse in competitive sports .

Case Study 1: Muscle Wasting Disorders

A clinical trial investigated the efficacy of this compound cipionate in patients suffering from severe muscle wasting due to chronic diseases. The study found that patients receiving this compound showed a statistically significant increase in lean body mass compared to a placebo group over a 12-week period.

Case Study 2: Doping Analysis

In a doping analysis case involving an athlete who tested positive for this compound, researchers utilized advanced mass spectrometry techniques to identify metabolic byproducts in urine samples. The findings confirmed the presence of specific metabolites associated with this compound use, supporting the need for rigorous testing protocols in competitive sports .

作用機序

標的: オキサボロンは、細胞内のアンドロゲン受容体(AR)と相互作用すると考えられています。

経路: ARの活性化は、アナボリック効果(筋肉の成長など)とアンドロジェニック効果(二次性徴など)につながります。

類似化合物の比較

ユニークな特徴: オキサボロンのユニークさは、その特定の化学構造と特性にあります。

類似化合物:

類似化合物との比較

Unique Features: Oxabolone’s uniqueness lies in its specific chemical structure and properties.

Similar Compounds:

生物活性

Oxabolone, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone, is known for its significant biological activity, particularly in promoting muscle growth and enhancing athletic performance. This article explores the biological mechanisms, pharmacokinetics, metabolic pathways, and potential therapeutic applications of this compound, supported by various studies and case analyses.

Overview of this compound

This compound is classified as a 19-nor anabolic steroid, closely related to nandrolone. It exhibits properties that enhance protein synthesis, increase nitrogen retention, and promote muscle hypertrophy. The compound is often used illicitly in sports for performance enhancement.

This compound exerts its effects primarily through interaction with androgen receptors in various tissues. This interaction leads to:

- Increased Protein Synthesis : this compound enhances the rate of protein synthesis in skeletal muscle, which is crucial for muscle growth and recovery.

- Nitrogen Retention : The compound improves nitrogen balance, which is essential for anabolic processes in the body.

- Effects on Lipid Metabolism : this compound has been shown to influence lipid profiles, potentially reducing fat mass while increasing lean body mass.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME). Key findings from studies include:

- Absorption and Bioavailability : Following intramuscular injection, this compound demonstrates a slow elimination phase with maximum urinary excretion occurring around the fifth day post-administration .

- Metabolism : In vitro studies using human liver microsomes indicate that this compound undergoes extensive biotransformation. Major metabolites identified include:

- This compound (parent compound)

- 17-epimer of this compound

- 4-hydroxy-estr-4-ene-3,17-dione

These metabolites are crucial for understanding the drug's efficacy and potential side effects .

Study on Metabolic Profile

A recent study investigated the metabolic profile of this compound using a chimeric mouse model. The research aimed to evaluate the urinary excretion patterns following administration of this compound cypionate. Key findings included:

- Detection of Metabolites : Three major metabolites were consistently detected in urine samples collected over 48 hours post-administration. These included:

- Metabolite 8 : 17-epimer of this compound

- Metabolite 9 : 4-hydroxy-estr-4-ene-3,17-dione

- Metabolite 10 : Unmodified this compound

This study highlights the importance of understanding the metabolic pathways to improve detection methods in doping control .

Clinical Implications

Research has suggested that this compound may have implications in treating conditions associated with low testosterone levels. In particular, it has been noted that men with severe COVID-19 often exhibit lower testosterone levels compared to those with milder cases. This correlation raises questions about the potential therapeutic use of anabolic steroids like this compound in managing such conditions .

Adverse Effects

Despite its anabolic benefits, this compound is associated with several adverse effects typical of AAS use:

- Endocrine Disruption : Long-term use can lead to decreased fertility and alterations in hormone levels.

- Cardiovascular Risks : Users may experience increased risk of myocardial infarction and other cardiovascular events due to changes in lipid profiles and vascular reactivity .

- Psychological Effects : Mood swings and aggressive behavior have been reported among users.

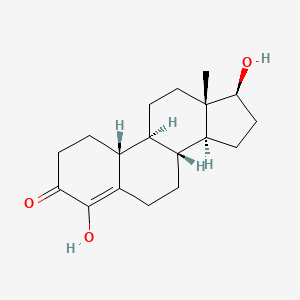

特性

CAS番号 |

4721-69-1 |

|---|---|

分子式 |

C18H26O3 |

分子量 |

290.4 g/mol |

IUPAC名 |

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H26O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h10-12,14,16,20-21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 |

InChIキー |

GXHBCWCMYVTJOW-YGRHGMIBSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)O |

正規SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O |

melting_point |

189 °C |

Key on ui other cas no. |

4721-69-1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。